REACTION_CXSMILES
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[C:1]([O:5][CH2:6][C:7]#[N:8])(=[O:4])[CH:2]=[CH2:3].[CH2:9]([NH:11][CH2:12][CH3:13])[CH3:10]>>[CH2:9]([N:11]([CH2:12][CH3:13])[CH2:3][CH2:2][C:1]([O:5][CH2:6][C:7]#[N:8])=[O:4])[CH3:10]
|
Name
|
|
Quantity
|
22.2 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCC#N
|
Name
|
|
Quantity
|
14.6 g
|
Type
|
reactant
|
Smiles
|
C(C)NCC
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Type
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CUSTOM
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Details
|
was stirred for 10 hours
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(CCC(=O)OCC#N)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |